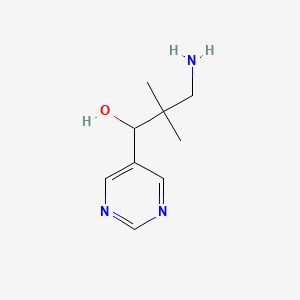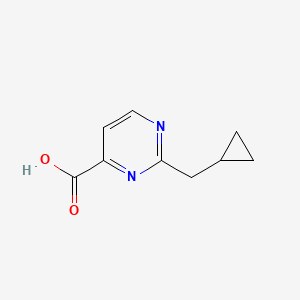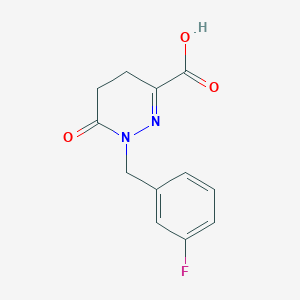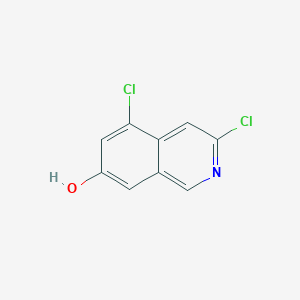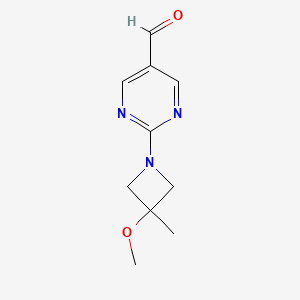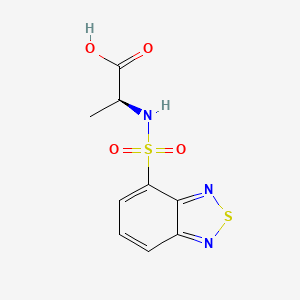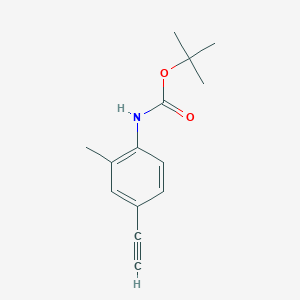
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C7H9F3N2O It is characterized by the presence of an amino group, a trifluoromethyl group, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol involves the reaction of 3-fluoropropanal with ammonia. This reaction typically requires controlled conditions to ensure the desired product is obtained . Another approach involves the use of trifluoromethylation reagents in combination with pyrrole derivatives to introduce the trifluoromethyl group and the pyrrole ring into the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-1,1,1-trifluoropropan-2-ol: A similar compound with a simpler structure, lacking the pyrrole ring.
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol: A methylated derivative of the target compound.
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol: A compound with an imidazole ring instead of a pyrrole ring.
Uniqueness
The presence of the trifluoromethyl group and the pyrrole ring in 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C7H9F3N2O |
|---|---|
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6(13,4-11)5-1-2-12-3-5/h1-3,12-13H,4,11H2 |
InChI-Schlüssel |
IZBJXAQMSZIKAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C1C(CN)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



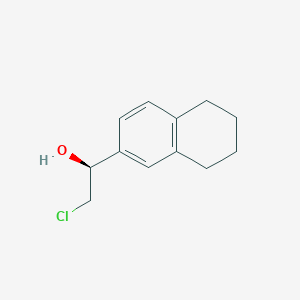

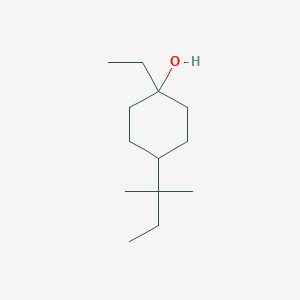
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

